molecular formula C18H21NO2 B2644933 N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide CAS No. 1351635-25-0

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide

Cat. No. B2644933
CAS RN: 1351635-25-0
M. Wt: 283.371
InChI Key: UUKDLJRUXWFYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide” belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group called an amide group - characterized by a nitrogen atom attached to a carbonyl group .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an amine with a carboxylic acid or its derivatives . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzamide group (a benzene ring attached to a CONH2 group) and a phenylpropyl group (a phenyl group attached to a three-carbon chain). The 2,5-dimethyl indicates that there are methyl groups attached to the 2nd and 5th carbons of the benzene ring .


Chemical Reactions Analysis

Amines, such as the one in this compound, can undergo a variety of reactions, including alkylation, acylation, and sulfonation . The specific reactions would depend on the other functional groups present in the molecule and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Microsomal Demethylation of N,N-Dimethylbenzamides

Research into the metabolism of N,N-dimethylbenzamides by rat liver microsomes reveals the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of intermediate N-hydroxymethyl-N-methylbenzamide. This study provides insights into the metabolic pathways and potential biochemical interactions of similar compounds, which could be relevant for understanding the metabolism and enzymatic reactions involving N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide (Constantino, Rosa, & Iley, 1992).

Reactions of N,N-Dimethylbenzamide Diethylmercaptole

The reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents highlight the compound's reactivity and the potential to form a range of products, including α-dimethylaminobenzylidene derivatives and heterocyclic compounds. This information may be valuable for designing synthetic pathways and understanding the chemical behavior of structurally related compounds like N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide (Mukaiyama & Yamaguchi, 1966).

Chemical Oxidation of Anticonvulsants

The study of the chemical oxidation of anticonvulsant compounds, which share structural similarities with the target molecule, provides insights into the oxidation sites and pathways. Understanding these chemical transformations can be crucial for developing new therapeutic agents and exploring the pharmacological applications of related compounds (Adolphe-Pierre et al., 1998).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some amides can be harmful if inhaled, ingested, or come into contact with the skin. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-9-10-14(2)16(11-13)17(20)19-12-18(3,21)15-7-5-4-6-8-15/h4-11,21H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKDLJRUXWFYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide

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